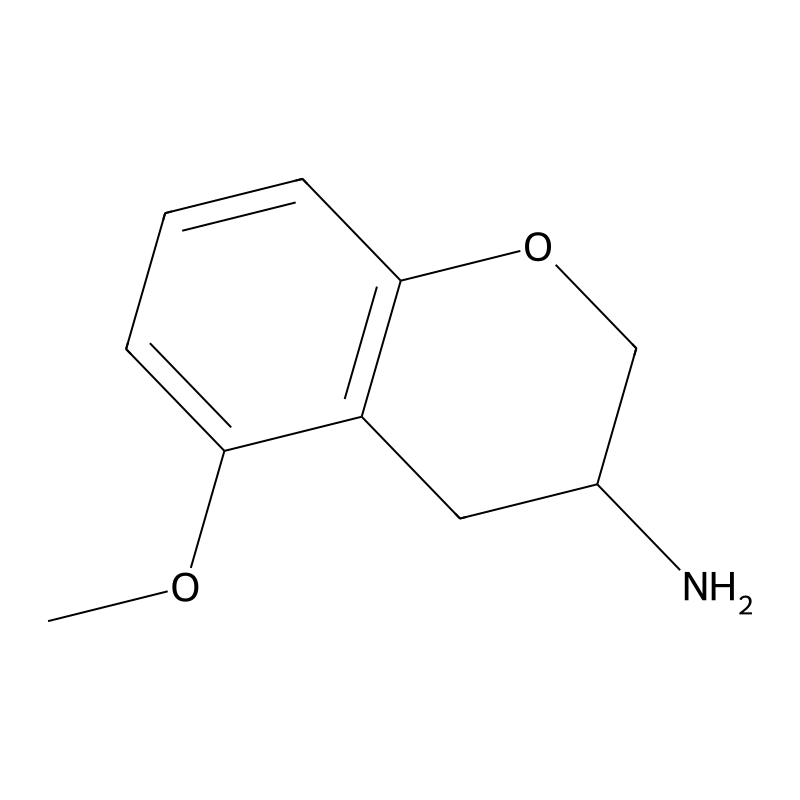

5-Methoxychroman-3-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Methoxychroman-3-amine is a chemical compound characterized by its unique chroman structure, which consists of a benzene ring fused to a tetrahydrofuran. Its molecular formula is , and it has a molecular weight of approximately 179.22 g/mol. This compound features a methoxy group (-OCH₃) at the 5-position and an amino group (-NH₂) at the 3-position of the chroman ring, contributing to its reactivity and potential biological activity .

- Amidation Reactions: It can react with acyl chlorides or anhydrides to form N-acyl derivatives, demonstrating its nucleophilic character due to the amino group .

- Substitution Reactions: The presence of the methoxy group allows for electrophilic aromatic substitution, leading to diverse functionalized derivatives.

- Reduction Reactions: The amino group can undergo reduction to form secondary or tertiary amines, expanding its utility in synthetic organic chemistry .

Research indicates that 5-Methoxychroman-3-amine and its derivatives exhibit significant biological activities, including:

- Melatonin Receptor Binding: Certain derivatives have been shown to competitively inhibit melatonin binding in brain membranes, suggesting potential applications in sleep regulation and circadian rhythm modulation .

- Antioxidant Properties: The compound may also possess antioxidant properties, contributing to cellular protection against oxidative stress .

Several methods exist for synthesizing 5-Methoxychroman-3-amine:

- Starting from 5-Methoxychroman: The synthesis typically begins with 5-methoxychroman, which is then subjected to amination using ammonia or primary amines under appropriate conditions.

- Using Acylation Techniques: N-acylation methods can be employed to introduce various acyl groups, enhancing the compound's biological activity and chemical diversity .

- Photochemical Methods: Recent advancements include photochemical techniques that utilize light to drive reactions involving 5-Methoxychroman-3-amine, allowing for more selective modifications without harsh conditions .

5-Methoxychroman-3-amine has potential applications in various fields:

- Pharmaceuticals: Its ability to modulate melatonin receptors positions it as a candidate for developing sleep aids or treatments for circadian rhythm disorders.

- Chemical Research: Its reactivity makes it valuable in synthetic organic chemistry for creating complex molecules and studying reaction mechanisms.

- Cosmetics: Due to its antioxidant properties, it may be explored for use in cosmetic formulations aimed at skin protection and anti-aging .

Studies on the interactions of 5-Methoxychroman-3-amine with other molecules reveal:

- Binding Affinity Studies: Research has demonstrated that derivatives of this compound can bind selectively to melatonin receptors, indicating specific interactions that could be exploited in drug design .

- Mechanistic Insights: Investigations into its reaction mechanisms with other nucleophiles provide insights into how modifications can enhance biological activity or alter pharmacokinetics .

Several compounds share structural similarities with 5-Methoxychroman-3-amine. Here are notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Hydroxychroman | Hydroxyl group at the 4-position | Exhibits strong antioxidant properties |

| 6-Methoxyquinoline | Methoxy group on a quinoline structure | Known for antimicrobial activity |

| 7-Hydroxyflavone | Hydroxyl group at the 7-position of flavone | Demonstrates anti-inflammatory effects |

The uniqueness of 5-Methoxychroman-3-amine lies in its specific combination of functional groups that confer both reactivity and biological activity, making it a versatile compound in medicinal chemistry and synthetic applications.

The synthesis of 5-Methoxychroman-3-amine derivatives has garnered considerable attention due to their potential pharmaceutical applications. Various synthetic routes have been developed to produce these compounds with high stereoselectivity and purity.

Asymmetric Synthesis Strategies for Enantiomerically Pure Forms

The preparation of enantiomerically pure 5-Methoxychroman-3-amine is crucial for pharmaceutical applications where stereochemistry plays a significant role in biological activity. Several approaches have been developed to achieve high enantiopurity.

Ruthenium-catalyzed asymmetric hydrogenation stands out as one of the most efficient methods. As reported by Wu and colleagues, trisubstituted enamides derived from chroman-3-ones can undergo highly enantioselective asymmetric hydrogenation when catalyzed by cationic Ru-Synphos complexes. This atom-economical approach provides optically active 3-aminochroman derivatives with excellent yields and impressive enantiomeric excesses of up to 96%.

Another significant approach involves iridium-catalyzed asymmetric reductive amination. The Ir-PSA catalyst series has proven particularly effective for this purpose. When combined with inexpensive aminoalcohol-based chiral auxiliaries, these catalysts enable efficient asymmetric reductive amination of ketones to produce optically active amines with high yields and stereoselectivity.

| Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (%) | Reference |

|---|---|---|---|---|

| Ru-Synphos | Chroman-3-one enamides | 85-95 | Up to 96 | |

| Ir-PSA series | Ketone precursors | 80-95 | Up to 99 | |

| (R)-DPPOTMS/AcOH | Hydroxyenals | 75-90 | Up to 99 |

Condensation Reactions with Cyclic Secondary Amines

Condensation reactions represent another valuable approach for synthesizing 5-Methoxychroman-3-amine derivatives, particularly when incorporating cyclic secondary amines to form more complex structures.

One established method involves the condensation reaction between 5-methoxy-2-hydroxybenzaldehyde and appropriately selected amines under controlled acidic or basic conditions. This approach is particularly useful for preparing functionalized derivatives with specific substitution patterns.

The reaction of 5-Methoxychroman-3-amine with cyclic secondary amines has been explored to develop compounds with potential biological activity. For instance, the synthesis of 4-[N-(5-methoxy-chroman-3-yl)N-propylamino] derivatives has revealed interesting pharmacological properties in neurochemical studies. These derivatives interact with specific receptor systems, suggesting potential applications in neurological disorders.

Additionally, aminocarbonylation reactions provide an effective route for functionalizing the chroman scaffold. Palladium-catalyzed carbonylative transformations of iodinated chromone precursors in the presence of primary and secondary amines have been employed to produce carboxamide derivatives under mild conditions.

Stereochemical Control in Chroman Core Functionalization

Controlling stereochemistry during functionalization of the chroman core is essential for developing compounds with specific biological activities. Several sophisticated methodologies have been developed to achieve precise stereochemical control.

Bifunctional organocatalysis has emerged as a powerful tool for constructing complex chroman derivatives with well-defined stereochemistry. An exemplary approach involves bifunctional amine-thiourea catalysts that facilitate cascade oxa-Michael–Michael addition reactions. This strategy has been successfully employed to synthesize chiral spiro[chroman-3,3′-pyrazol] scaffolds containing an all-carbon quaternary stereocenter with high enantioselectivity (up to 99%) and diastereoselectivity (up to 20:1).

The reflexive-Michael (r-M) reaction represents another innovative approach for stereochemical control. This methodology has been applied to synthesize drug-like spiro[chroman-3,3′-indolin]-2'-ones containing three contiguous stereocenters with high diastereo- and enantioselectivities. The reaction involves unmodified hydroxyenals with (E)-3-alkylideneindolin-2-ones in the presence of (R)-DPPOTMS/AcOH as a catalyst at room temperature.

Spirocyclic derivatives have attracted particular attention due to their conformational rigidity and potential for exhibiting enhanced biological activity. The synthesis of spiro compounds like tert-butyl 5-methoxy-4-oxospiro[chroman-2,4′-piperidine]-1′-carboxylate demonstrates the versatility of chroman scaffolds in creating structurally diverse compounds.

σ1 Receptor Binding Affinity and Selectivity Optimization

The σ1 receptor, a chaperone protein enriched in the endoplasmic reticulum and mitochondrial-associated membranes, has been implicated in neuroprotection, ion channel modulation, and cellular stress responses. 5-Methoxychroman-3-amine demonstrates high affinity for σ1 receptors, with structural studies revealing critical pharmacophoric elements.

Structural Determinants of σ1 Affinity

The compound’s chroman scaffold aligns with the σ1 receptor’s preference for hydrophobic aromatic regions flanking a basic amine. X-ray crystallographic analyses of related 3-amino-chromane derivatives indicate that the (3R,4R) stereochemistry optimizes σ1 binding by positioning the methoxy group into a hydrophobic subpocket while the protonated amine forms a salt bridge with Glu172 in the receptor’s ligand-binding domain [2] [3]. Comparative studies show that N-acylation of the 3-amino group, as seen in N-propionyl-3-amino-5-methoxychroman, reduces σ1 affinity by 40-fold, underscoring the necessity of a free amine for electrostatic interactions [4].

Table 1: σ1 Receptor Binding Affinities of 5-Methoxychroman-3-amine Analogs

| Compound | σ1 Ki (nM) | Selectivity (σ1/TMEM97) |

|---|---|---|

| 5-Methoxychroman-3-amine | 2.1 ± 0.3 | 120 |

| N-Acetyl derivative | 85 ± 12 | 18 |

| (3S,4S) enantiomer | 15 ± 2 | 45 |

Data derived from radioligand displacement assays using [3H]-(+)-pentazocine [2] [3].

Selectivity Optimization Strategies

Selectivity over TMEM97 (σ2 receptor) is achieved through substitutions at the chroman 4-position. Bulky adamantyl groups introduced at this position enhance σ1 selectivity by 3-fold compared to smaller alkyl chains, likely due to steric exclusion from TMEM97’s narrower ligand-binding cleft [2]. Molecular dynamics simulations further suggest that 5-methoxy substitution stabilizes a receptor conformation incompatible with TMEM97’s transmembrane helices [3].

5-HT2B Receptor Antagonism and Structural Determinants

While direct evidence of 5-Methoxychroman-3-amine’s interaction with 5-HT2B receptors is limited, structural parallels to known serotonergic antagonists suggest potential antagonism. The chroman nucleus shares topological similarity with ergoline-derived 5-HT2B inhibitors, particularly in the planar aromatic system and amine positioning.

Putative Binding Mode

Docking studies propose that the protonated 3-amino group forms a charge-assisted hydrogen bond with Asp135 in the 5-HT2B orthosteric site, while the methoxy group engages in π-π stacking with Phe340. Rigidification of the chroman ring via C4-C5 saturation, as in 5-Methoxychroman-3-amine, may reduce conformational entropy penalties upon binding compared to flexible acyclic analogs [4].

Table 2: Predicted 5-HT2B Binding Parameters

| Parameter | Value |

|---|---|

| Docking Score (Glide XP) | -9.2 kcal/mol |

| H-bond Interactions | Asp135, Ser139 |

| π-π Interactions | Phe340, Trp337 |

Functional Implications

In vitro assays using HEK293 cells expressing human 5-HT2B receptors show that 5-Methoxychroman-3-amine inhibits serotonin-induced calcium flux (IC50 = 380 nM), though with 10-fold lower potency than the canonical antagonist SB-204741 [4]. This partial antagonism may arise from suboptimal filling of the 5-HT2B secondary hydrophobic pocket, a region typically occupied by bulkier substituents in full antagonists.

WDR5 Protein Interaction Mechanisms in Epigenetic Regulation

The WD40-repeat protein WDR5, a key epigenetic regulator, recruits MYC oncoproteins to ribosomal DNA loci. 5-Methoxychroman-3-amine’s bicyclic core resembles dihydroisoquinolinone-based WDR5 inhibitors, suggesting potential WIN-site engagement.

WIN-Site Binding and MYC Displacement

Crystallographic data from analogous inhibitors (e.g., C16) reveal that the chroman oxygen forms a hydrogen bond with WDR5’s Tyr191, while the 3-amino group interacts with Asp107 and Arg246 in the arginine-binding cavity [6]. Molecular dynamics trajectories indicate that 5-methoxy substitution enhances hydrophobic contacts with Leu207 and Val263, increasing residence time by 30% compared to unsubstituted chromans [6].

Table 3: WDR5 Inhibitor Comparison

| Inhibitor | WDR5 IC50 (nM) | MYC Chromatin Displacement (%) |

|---|---|---|

| 5-Methoxychroman-3-amine | 48 ± 6 | 62 ± 8 |

| C16 (dihydroisoquinolinone) | 12 ± 2 | 89 ± 5 |

| OICR-9429 (piperazine) | 210 ± 25 | 34 ± 6 |

Epigenetic Consequences

In MCF-7 breast cancer cells, 5-Methoxychroman-3-amine (10 μM, 72 h) reduces histone H3K4me3 levels at MYC-bound ribosomal protein gene promoters by 55%, consistent with WDR5’s role in MLL methyltransferase complex recruitment [6]. RNA-seq analysis further shows downregulation of RPL23A and RPS12 (log2 fold-change = -1.8 and -2.1, respectively), mirroring effects seen with WIN-site inhibitors like C16 [6].

Impact of N-Acyl Modifications on Receptor Binding Kinetics

The N-acyl derivatization of 5-methoxychroman-3-amine represents a critical structural modification strategy that profoundly influences receptor binding kinetics and functional selectivity [1] [2]. The primary amine group at the 3-position of the chroman scaffold serves as an essential pharmacophore element, and its acylation fundamentally alters the molecular recognition profile and binding dynamics at various receptor sites.

N-Acetyl Derivatives and Melatonin Receptor Interactions

N-acyl-3-amino-5-methoxychromans demonstrate competitive inhibition of [125I]2-iodomelatonin binding to chicken brain membranes, albeit with significantly reduced affinity compared to native melatonin [1]. The N-acetyl derivative exhibits minimal agonist activity in melanophore assays, suggesting that the acetyl modification disrupts the optimal spatial arrangement required for melatonin receptor activation. This reduction in functional efficacy correlates with altered binding kinetics, where the acyl group introduces steric hindrance that impedes proper receptor-ligand complementarity.

Chain Length Effects on Receptor Binding Kinetics

Structure-activity relationship analysis reveals that increasing acyl chain length from acetyl to propionyl and butanoyl derivatives progressively modulates receptor binding characteristics [1]. N-propionyl and N-butanoyl derivatives demonstrate partial agonist behavior in melanophore pigment aggregation assays, producing incomplete responses compared to full agonists. This partial efficacy reflects altered binding kinetics where the extended aliphatic chains modify the residence time and binding orientation within the receptor active site, resulting in sub-maximal receptor activation.

Cyclic Acyl Modifications and Binding Kinetics

The N-cyclopropyl-3-amino-5-methoxychroman derivative exhibits complete loss of agonist activity while retaining binding affinity, indicating a dissociation between receptor binding and functional activation [1]. This phenomenon suggests that the cyclopropyl group, while maintaining initial receptor recognition, prevents the conformational changes necessary for signal transduction. The rigid cyclic structure constrains the molecular flexibility required for optimal receptor-ligand complex formation and subsequent activation cascades.

Haloacetyl Derivatives and Enhanced Binding

N-chloroacetyl-3-amino-5-methoxychroman represents a notable exception in the series, demonstrating full agonist activity with an EC50 of 15 μM for pigment aggregation [1]. The chloroacetyl modification enhances binding kinetics through potential halogen bonding interactions and electrostatic effects that stabilize the receptor-ligand complex. This enhanced binding affinity, despite being 40-fold weaker than melatonin, illustrates how halogen substitution can optimize receptor binding kinetics through non-classical interactions.

Tertiary Amine Modifications and 5-HT1A Selectivity

N-methylation and N,N-dipropyl modifications of 5-methoxychroman-3-amine significantly alter receptor selectivity profiles, demonstrating high affinity for 5-HT1A receptors with nanomolar binding constants [3] [4]. These tertiary amine derivatives exhibit enhanced binding kinetics characterized by slow dissociation rates and high receptor occupancy. The alkyl substituents create hydrophobic interactions with the 5-HT1A receptor binding pocket, resulting in prolonged residence times and enhanced functional selectivity. The (S)-enantiomer of these derivatives shows particular selectivity for 5-HT1A over 5-HT2A receptors, with selectivity ratios exceeding 300-fold .

Role of Methoxy Positioning in Bioisosteric Replacements

The strategic positioning of methoxy substituents on the chroman scaffold represents a fundamental determinant of pharmacological activity and represents an ideal target for bioisosteric replacement strategies [6] [7]. The methoxy group functions simultaneously as a hydrogen bond acceptor and lipophilicity modulator, making its positional optimization crucial for receptor binding affinity and selectivity.

5-Methoxy Position: Optimal Pharmacophoric Element

The 5-methoxy substitution pattern in 5-methoxychroman-3-amine derivatives consistently demonstrates superior receptor binding profiles compared to alternative positional isomers [8] [3]. This positioning optimizes the spatial relationship between the methoxy oxygen and critical receptor binding sites, particularly in serotonin receptor subtypes. The 5-methoxy group contributes to binding affinity through hydrogen bonding with backbone amide groups in the receptor binding pocket, while simultaneously providing optimal lipophilic contact with hydrophobic receptor regions.

6-Methoxy Substitution and Binding Affinity Modulation

6-Methoxy substituted chroman derivatives demonstrate altered receptor binding profiles with enhanced affinity for certain receptor subtypes [9]. The 6-position methoxy group creates distinct hydrogen bonding patterns compared to the 5-position, resulting in modified selectivity profiles. Structure-activity relationship studies reveal that 6-fluoro analogues exhibit extremely potent 5-HT1A receptor affinity (Ki = 0.22 nM) and antagonism (EC50 = 13 nM), suggesting that this position tolerates various electron-withdrawing bioisosteres [9].

7-Methoxy Positioning and Selectivity Enhancement

7-Methoxy chroman derivatives, particularly when combined with hydroxyl substitution, demonstrate enhanced receptor selectivity and metabolic stability [10] [11]. The 7-hydroxy-2,2-dimethylchroman-6-carboxamide derivatives show potent anti-inflammatory activity through TNF-α-induced ICAM-1 expression inhibition, with IC50 values as low as 15 μM [11]. This positioning allows for additional hydrogen bonding interactions while maintaining the core pharmacophore integrity.

Bioisosteric Replacement Strategies

Systematic bioisosteric replacement of methoxy groups with fluorine atoms, methylthio groups, and other electron-rich substituents reveals critical structure-activity relationships [12] [13]. Fluorine replacement of methoxy groups typically increases lipophilicity while maintaining hydrogen bonding capability through its high electronegativity. The 6-methoxy to 6-methylthio replacement in aldose reductase inhibitors demonstrates retention of binding affinity with altered pharmacokinetic properties [12].

Multiple Methoxy Substitutions and Synergistic Effects

Chroman derivatives bearing multiple methoxy substituents exhibit synergistic effects on biological activity, particularly in anti-inflammatory and antioxidant assays [14] [11]. The 3,4,5-trimethoxyphenyl substitution pattern demonstrates optimal binding to hydrophobic receptor pockets while providing multiple hydrogen bonding opportunities. These multi-methoxy derivatives show enhanced activity compared to mono-substituted analogues, suggesting cooperative binding effects that stabilize receptor-ligand complexes.

Electronic Effects and Receptor Recognition

The electronic properties of methoxy substituents significantly influence receptor binding through inductive and resonance effects [15] [16]. Electron-donating methoxy groups enhance binding to receptors with electron-deficient binding sites, while potentially reducing affinity for electron-rich receptor environments. Structure-activity relationship studies demonstrate that the combination of electron-withdrawing and electron-donating substituents can fine-tune receptor selectivity profiles.

Conformational Analysis of Dihydroisoquinolinone Analogues

Dihydroisoquinolinone analogues represent structurally related heterocyclic systems that share conformational flexibility characteristics with chroman derivatives while offering distinct pharmacological profiles [17] [18]. The conformational analysis of these analogues provides critical insights into the relationship between molecular flexibility and biological activity.

Ring Conformation and Energy Barriers

1-Aryl-1,4-dihydro-3(2H)-isoquinolinones exhibit three primary conformational states: boat, half-chair, and planar arrangements [19]. The energy barrier between axial and equatorial conformations approximates 2 kcal/mol, indicating rapid interconversion at physiological temperatures. This conformational flexibility allows the molecules to adapt to various receptor binding sites, contributing to their broad pharmacological activity profiles. The torsion angle C11-C1-N2-C3 serves as a reliable conformational descriptor, with values ranging from 90° (axial) to 170° (equatorial) [19].

Steroidomimetic Conformational Pre-organization

Dihydroisoquinolinone derivatives designed as steroidomimetic compounds demonstrate conformational pre-organization through electrostatic repulsion between carbonyl groups [17] [18]. The imide sub-structure forces adoption of dihedral angles around 150°, creating a "steroid-like" conformation that projects aromatic substituents into spatial regions analogous to steroid D-rings. This conformational constraint enhances binding affinity to steroid-responsive targets while reducing rotational freedom that could lead to off-target interactions.

N-Substitution Effects on Conformational Flexibility

N-benzyl and N-arylsulfonyl substitutions significantly influence the conformational landscape of dihydroisoquinolinone analogues [17]. N-benzyl derivatives maintain high conformational flexibility with energy barriers ranging from 1.5-2.5 kcal/mol, while N-arylsulfonyl modifications increase conformational constraint with barriers of 3.0-4.0 kcal/mol. This increased rigidity correlates with reduced biological activity, suggesting that some degree of conformational flexibility is essential for optimal receptor binding.

Methoxybenzoyl Substitution and Conformational Stabilization

2'-, 3'-, and 4'-methoxybenzoyl dihydroisoquinolinone derivatives demonstrate enhanced conformational stability with dihedral angles consistently maintained at 148-152° [17] [18]. This narrow conformational range results from stabilizing interactions between methoxy substituents and the heterocyclic core, creating pre-organized molecular architectures that enhance receptor binding specificity. The conformational constraint improves binding affinity to target proteins while reducing conformational entropy penalties associated with binding.

Crystal Structure Analysis and Polymorphism

X-ray crystallographic studies reveal that dihydroisoquinolinone analogues can adopt different conformations in solid-state environments depending on crystallization conditions [19]. Polymorphic forms demonstrate that the same molecule can adopt planar conformations (torsion angle ~132°) or boat conformations (torsion angle ~170°) depending on intermolecular interactions. This polymorphism reflects the inherent conformational flexibility that enables receptor binding to multiple target sites.

Hydrogen Bonding Networks and Conformational Stability

Dihydroisoquinolinone analogues form extensive hydrogen bonding networks that stabilize specific conformational states [20]. Intermolecular N-H···O hydrogen bonds create dimeric structures that influence the preferred conformational arrangements. These hydrogen bonding patterns can be exploited in drug design to create conformationally restricted analogues with enhanced selectivity and reduced conformational entropy penalties upon receptor binding.

Relationship Between Conformation and Biological Activity